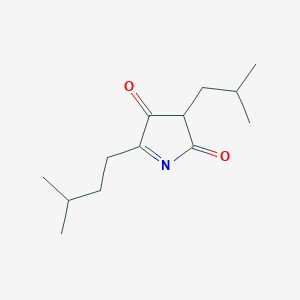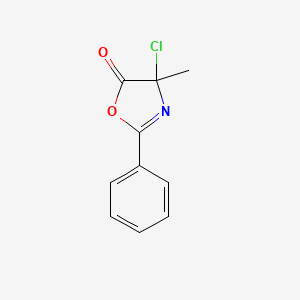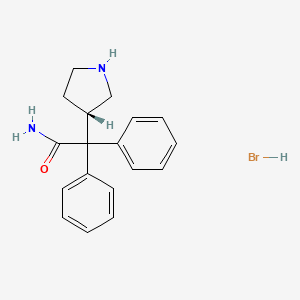![molecular formula C7H10N2O2 B12873047 7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B12873047.png)
7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one is a heterocyclic compound with a unique structure that combines elements of both pyridine and isoxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminocrotonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated forms of the compound.
科学的研究の応用
7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Uniqueness
7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H10N2O2/c1-4-6-5(2-3-8-4)7(10)9-11-6/h4,8H,2-3H2,1H3,(H,9,10) |
InChIキー |
RYLYKHOOXLZCPM-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(CCN1)C(=O)NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


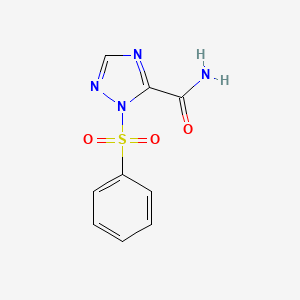
![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)
![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)
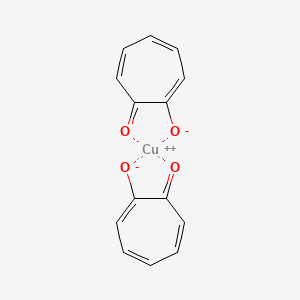
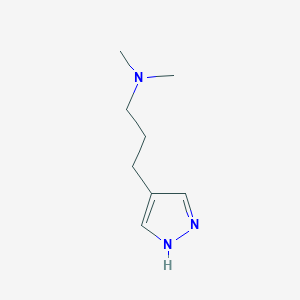
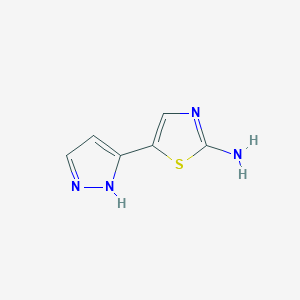
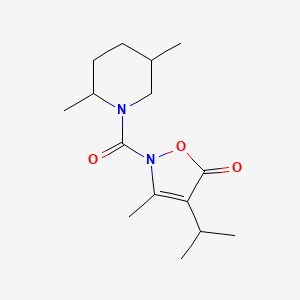
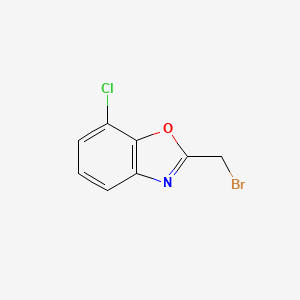
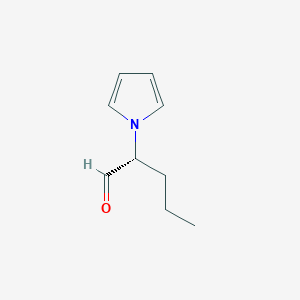
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)
